molecular formula C24H22N4O11S2 B13710548 APDye 488 Hydroxylamine

APDye 488 Hydroxylamine

Cat. No.: B13710548
M. Wt: 606.6 g/mol
InChI Key: LNYYJWLUYKPNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 Hydroxylamine is a bright, green fluorescent dye that is often used as a membrane-impermeant, aldehyde-fixable cell tracer. It is spectrally similar to Alexa Fluor 488 and is known for its high photostability and brightness. This compound is water-soluble and its fluorescence is pH-independent over a wide pH range .

Preparation Methods

Synthetic Routes and Reaction Conditions

APDye 488 Hydroxylamine is synthesized through a series of chemical reactions that involve the introduction of the hydroxylamine functional group to the dye molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared to achieve high purity (≥95%) and is available in various quantities for research purposes .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure consistency and quality. The production process includes rigorous purification steps to achieve the desired purity levels. The compound is then formulated into a stable, water-soluble product that can be used in various applications .

Chemical Reactions Analysis

Types of Reactions

APDye 488 Hydroxylamine primarily undergoes reactions with aldehydes and ketones to form oximes. This reaction is favored due to the superior hydrolytic stability of oximes compared to hydrazones .

Common Reagents and Conditions

The common reagents used in these reactions include aldehydes or ketones, which react with the hydroxylamine group of this compound under mild conditions. The reaction typically occurs in aqueous or organic solvents such as water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol (MeOH) .

Major Products Formed

The major products formed from these reactions are oximes, which are stable and can be used for further applications in labeling and detection .

Mechanism of Action

The mechanism of action of APDye 488 Hydroxylamine involves its reaction with aldehydes and ketones to form stable oximes. This reaction is facilitated by the hydroxylamine functional group, which acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting oxime linkage is highly stable and resistant to hydrolysis .

Properties

Molecular Formula

C24H22N4O11S2

Molecular Weight

606.6 g/mol

IUPAC Name

6-amino-9-[4-(3-aminooxypropylcarbamoyl)-2-carboxyphenyl]-3-azaniumylidene-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C24H22N4O11S2/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(30)31)23(29)28-8-1-9-38-27)14-5-7-17(26)22(41(35,36)37)20(14)39-19(13)21(16)40(32,33)34/h2-7,10,25H,1,8-9,26-27H2,(H,28,29)(H,30,31)(H,32,33,34)(H,35,36,37)

InChI Key

LNYYJWLUYKPNGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCON)C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-]

Origin of Product

United States

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